molecular formula C17H21NO4 B13197968 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13197968
M. Wt: 303.35 g/mol
InChI Key: VHBVWASPJZDXQZ-UHFFFAOYSA-N
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Description

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and a 3,4-diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in the synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification methods like chromatography and recrystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or pyrrole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxyphenylacetic acid: Similar in structure but lacks the pyrrole ring.

    3,4-Dimethoxyphenethylamine: Contains a phenethylamine backbone instead of a pyrrole ring.

    1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure with methoxy groups instead of ethoxy groups.

Uniqueness

1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the 3,4-diethoxyphenyl group and the pyrrole ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-5-21-15-8-7-13(10-16(15)22-6-2)18-11(3)9-14(12(18)4)17(19)20/h7-10H,5-6H2,1-4H3,(H,19,20)

InChI Key

VHBVWASPJZDXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC

Origin of Product

United States

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